2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of benzothiadiazole, piperidine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the benzothiadiazole and naphthyridine intermediates. One common approach is to first synthesize 2,1,3-benzothiadiazole-4-sulfonyl chloride by reacting 2,1,3-benzothiadiazole with chlorosulfonic acid . This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative. Finally, this derivative is coupled with 1,8-naphthyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound. This can lead to interactions with various enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the piperidine and naphthyridine moieties.
4-Bromo-2,1,3-benzothiadiazole: A derivative with a bromine substituent, used in similar applications.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative with a formyl group, used in the synthesis of more complex molecules.
Uniqueness
2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct moieties, which confer a range of electronic and steric properties. This makes it particularly versatile for applications in materials science and medicinal chemistry, where such properties are highly desirable.
Properties
Molecular Formula |
C19H17N5O2S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C19H17N5O2S2/c25-28(26,17-5-1-4-16-18(17)23-27-22-16)24-11-8-13(9-12-24)15-7-6-14-3-2-10-20-19(14)21-15/h1-7,10,13H,8-9,11-12H2 |
InChI Key |
PCIJINXRAMHRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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